5,8-Methanoquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
236-88-4 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5-diazatricyclo[6.2.1.02,7]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-6(1)8-4-10-5-11-9(7)8/h1-2,4-5H,3H2 |
InChI Key |
GYJBHPYIIPTNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=NC=NC3=C1C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,8 Methanoquinazoline and Its Spirocyclic Derivatives
Conventional Synthetic Approaches and Mechanistic Investigations
Traditional synthetic strategies for 5,8-methanoquinazoline derivatives have laid the groundwork for the development of more sophisticated methods. These approaches often involve multi-component reactions and have been the subject of extensive mechanistic studies to optimize reaction conditions and yields.
Condensation Reactions Utilizing Alicyclic Aminocarboxamides and Isatins for Spiro[this compound-2,3′-indoline]-2′,4-dione Derivatives
A primary route to spiro[this compound-2,3′-indoline]-2′,4-dione derivatives involves the condensation reaction of alicyclic β-aminocarboxamides with isatins. mdpi.comnih.govu-szeged.hu This reaction serves as a powerful tool for constructing the complex spirocyclic framework in a single step. The process typically unites an alicyclic amine, such as unsubstituted and N-methyl-substituted diendo- and diexo-2-aminonorbornene carboxamides, with a substituted or unsubstituted isatin (B1672199). mdpi.comnih.gov The versatility of this method allows for the generation of a diverse library of spiro compounds by varying the substituents on both the aminocarboxamide and the isatin components. mdpi.comu-szeged.hu Other synthetic routes to similar spirooxindoles include the reaction of isatoic anhydride (B1165640) with amines and aldehydes or ketones. nih.gov
The general reaction scheme involves the formation of a key intermediate through the initial condensation, which then undergoes an intramolecular cyclization to yield the final spiro product. Mechanistic investigations suggest a cascade process that leads to the formation of the quinazolinone ring fused to the indoline (B122111) system at the spiro center.
Catalytic Systems and Optimization Strategies in Spirocondensation Reactions (e.g., Ammonium (B1175870) Chloride, Alum, Iodine, Lewis Acids)
The efficiency of the spirocondensation reaction is heavily influenced by the choice of catalyst. A variety of catalytic systems have been explored to enhance reaction rates and yields. Commonly employed catalysts include ammonium chloride (NH₄Cl), alum (KAl(SO₄)₂·12H₂O), iodine (I₂), and various Lewis acids. mdpi.comnih.gov
Ammonium chloride has been utilized as a catalyst in ethanol (B145695), promoting the reaction between 2-aminobenzamide (B116534) and isatin at room temperature. mdpi.comnih.gov Alum has proven to be a particularly effective catalyst, especially when used in ethanol, leading to significantly shorter reaction times and high yields. mdpi.com Iodine also catalyzes the reaction, though it may require longer reaction times compared to alum. mdpi.com Lewis acids, such as titanium tetraethoxide (Ti(OEt)₄), have also been investigated to control the stereoselectivity of related cycloadditions, which is crucial for the synthesis of specific spiroquinazoline (B1250128) alkaloids. nottingham.ac.ukresearchgate.net Other catalysts like Amberlyst 15 and p-toluenesulfonic acid have also been reported to be effective. mdpi.com The optimization of catalyst loading is crucial, with studies showing that 30 mol% of the catalyst often provides the best results. mdpi.com
Table 1: Comparison of Catalytic Systems for the Synthesis of a Spiro[this compound-2,3′-indoline]-2′,4(3H)-dione Derivative mdpi.com
| Catalyst (30 mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| NH₄Cl | EtOH | Reflux | 6 | 42 |
| Alum | EtOH | Reflux | 1 | 92 |
| I₂ | EtOH | Reflux | 5 | 85 |
| LiOH | EtOH | Reflux | 24 | No reaction |
| p-TsOH | EtOH | Reflux | 3 | 78 |
| Amberlyst 15 | EtOH | Reflux | 4 | 81 |
Solvent Systems and Temperature-Controlled Reaction Conditions in this compound Synthesis
The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of 5,8-methanoquinazolines and their derivatives. These factors can significantly impact reaction kinetics, solubility of reactants, and ultimately, the yield and purity of the product. mdpi.comrsc.org
A range of solvents have been investigated, with a notable emphasis on greener options. Ethanol has been identified as a highly effective solvent, particularly when used in conjunction with catalysts like alum. mdpi.comu-szeged.hu Other solvents such as glycerol, 2-methyl-2-butanol (B152257) (2M2B), and water have also been explored. mdpi.com The polarity of the solvent can play a role in controlling the stereoselectivity of the reaction. researchgate.net For instance, in some cases, a mixture of water and ethanol has been used to promote the reaction under ultrasonic irradiation. nih.gov
Temperature control is another key aspect. While many conventional methods employ reflux conditions to drive the reaction to completion, some protocols have been developed to work at room temperature, offering a milder and more energy-efficient alternative. mdpi.comnih.gov For example, the use of ammonium chloride in ethanol allows the reaction to proceed effectively at ambient temperature. mdpi.comnih.gov In contrast, some conditions may require elevated temperatures, such as the use of NH₄Cl in 2M2B at 100 °C, to achieve optimal results. u-szeged.hu
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 5,8-methanoquinazolines, to develop more sustainable and efficient processes. researchgate.net
High-Speed Ball Milling (HSBM) Techniques for Enhanced Reaction Efficiency
High-speed ball milling (HSBM) has emerged as a powerful, eco-friendly technique for the synthesis of this compound derivatives. mdpi.comnih.gov This mechanochemical method offers several advantages over traditional solvent-based approaches, including reduced reaction times, higher yields, and the elimination or reduction of solvent use. rsc.orgmdpi.com
In the context of spiro[this compound-2,3′-indoline]-2′,4-dione synthesis, HSBM has been successfully employed to facilitate the condensation reaction between alicyclic aminocarboxamides and isatins. mdpi.com The mechanical energy provided by the milling process can effectively promote the reaction in the solid state, leading to the formation of the desired product with high efficiency. This solvent-free approach aligns well with the principles of green chemistry by minimizing waste and energy consumption. dbcls.jpeucyskatowice2024.eu
Table 2: Comparison of Synthesis Methods for a Spiro[this compound-2,3′-indoline]-2′,4-dione Derivative mdpi.com
| Method | Conditions | Time | Yield (%) |
| Conventional (Alum/EtOH) | Reflux | 1 h | 92 |
| Microwave Irradiation | 150 °C | 10 min | 95 |
| High-Speed Ball Milling | 30 Hz | 20 min | 98 |
Microwave Irradiation (MW) Protocols in Heterocyclic Synthesis
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. u-szeged.husciprofiles.com In the synthesis of this compound derivatives, microwave irradiation (MW) offers a significant improvement over conventional heating methods. mdpi.comnih.govdntb.gov.ua
The application of microwave energy can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving product yields. mdpi.comresearchgate.net For the synthesis of spiro[this compound-2,3′-indoline]-2′,4-dione, microwave-assisted protocols have been developed that provide the target compounds in excellent yields in a fraction of the time required by conventional heating. mdpi.com This rapid and efficient heating method not only saves time and energy but can also lead to cleaner reactions with fewer side products. The use of microwave irradiation is a key component of developing more sustainable synthetic routes in heterocyclic chemistry. researchgate.net
Continuous Flow (CF) Synthetic Methodologies for Scalability and Control
Continuous flow (CF) chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering significant advantages over traditional batch methods, particularly in terms of scalability, safety, and control over reaction parameters. labmanager.comosti.gov The application of CF methodologies to the synthesis of this compound and its derivatives, especially spirocyclic systems, has demonstrated potential for producing these compounds in a more efficient and controlled manner. mdpi.comscite.ai
In a notable application, a continuous flow setup was successfully employed for the synthesis of spiro[this compound-2,3′-indoline]-2′,4-dione derivatives. mdpi.comnih.gov This process involved pumping a solution of the reactants, such as diexo- or diendo-2-aminonorbornene carboxamides and isatins, through a heated reactor. The precise control over residence time and temperature afforded by the CF system allowed for optimized reaction conditions, leading to the crystallization of the product from the solution upon cooling. mdpi.com This method not only provides a more scalable and potentially automated route to these spiro compounds but also enhances safety by minimizing the volume of hazardous materials at any given time. labmanager.com
The key advantages of employing CF synthesis for these frameworks include:
Enhanced Control: Precise manipulation of reaction parameters such as temperature, pressure, and residence time leads to improved selectivity and yield. labmanager.comosti.gov
Improved Safety: The small reaction volumes inherent to flow reactors minimize risks associated with highly exothermic or hazardous reactions. labmanager.com
Scalability: Scaling up production is often a matter of increasing the flow rate or running the system for longer periods, which is more straightforward than transitioning from a lab-scale flask to a large batch reactor. labmanager.comosti.gov
Consistency: The uniform reaction conditions within a flow reactor lead to greater reproducibility and consistent product quality. labmanager.com
A comparative study of synthetic methods for a spiro[this compound-2,3′-indoline]-2′,4-dione derivative highlighted the efficiency of continuous flow alongside microwave irradiation and high-speed ball milling as environmentally benign techniques. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methods for a Spiro[this compound-2,3′-indoline]-2′,4-dione Derivative
| Method | Conditions | Yield (%) | Reference |
| Continuous Flow | 100 °C, 0.1 mL/min flow rate, 5 min residence time | Not specified in abstract | mdpi.com |
| Microwave Irradiation | Not specified | 60-85% for various derivatives | researchgate.net |
| High-Speed Ball Milling | Not specified | Not specified in abstract | mdpi.com |
Application of Deep Eutectic Solvents (DES) and Ionic Liquids in Sustainable Synthesis
In the quest for greener and more sustainable chemical processes, deep eutectic solvents (DES) and ionic liquids (ILs) have garnered significant attention as alternative reaction media to conventional volatile organic compounds. researchgate.netmagtech.com.cn These solvents offer advantages such as low vapor pressure, thermal stability, and often biodegradability, making them attractive for the synthesis of heterocyclic compounds like 5,8-methanoquinazolines. researchgate.netucm.esorgchemres.org
Deep Eutectic Solvents (DES)
DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point much lower than the individual components. ucm.es They have been successfully utilized in the synthesis of quinazolinone derivatives, demonstrating their potential as both solvents and catalysts. researchgate.net
For instance, a green approach for synthesizing quinazolinone derivatives involved a cyclization reaction mediated by a deep eutectic solvent. mdpi.com Researchers investigated various DES mixtures and found that a molten mixture of L-(+)-tartaric acid and N,N′-dimethylurea (DMU) (3:7 ratio) at 90 °C was highly effective in producing spirodihydroquinazolin products in good to excellent yields (62–95%). mdpi.comresearchgate.net This highlights the dual role of DES as a reaction medium and a catalyst, promoting the desired transformation under relatively mild conditions. researchgate.net
Ionic Liquids (ILs)
Ionic liquids, which are salts with low melting points, have also been explored as catalysts and solvents in quinazoline (B50416) synthesis. ijaresm.comnih.govresearchgate.net An efficient, one-pot synthesis of quinazoline derivatives was developed using 1-butyl-3-methylimidazolium bromide as a reusable catalyst. ijaresm.com This method offers advantages such as short reaction times, mild conditions, and high product yields. ijaresm.com
Furthermore, the mechanism of ionic liquids in the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 has been investigated. nih.gov It was found that the IL anion plays a crucial role in the catalytic cycle, with its basicity directly influencing the reaction rate. nih.gov Some research has also focused on immobilizing ionic liquids on solid supports, such as nanoporous TiO2, to create efficient and reusable catalysts for the synthesis of quinazolines and spiro-quinazolines under solvent-free conditions. tandfonline.com
The use of these green solvents in the synthesis of this compound derivatives represents a significant step towards more environmentally friendly and sustainable pharmaceutical manufacturing.
Diastereoselective Synthesis and Enantiomeric Control in this compound Frameworks
The synthesis of specific stereoisomers of this compound derivatives is of paramount importance, as different enantiomers and diastereomers often exhibit distinct biological activities. wikipedia.org Achieving high levels of diastereoselectivity and enantiomeric control in the synthesis of these complex bridged and spirocyclic systems presents a significant synthetic challenge. mdpi.comresearchgate.net
Diastereoselective Synthesis
In the synthesis of spiro[this compound-2,3′-indoline]-2′,4-dione derivatives, the condensation reaction between 2-aminonorbornene (B1216617) carboxamides and isatins can lead to the formation of diastereomers. mdpi.comnih.gov The diastereoselectivity of this reaction has been shown to be influenced by the choice of catalyst and reaction conditions. nih.gov For example, the use of alum (KAl(SO4)2·12H2O) as a catalyst in ethanol under reflux conditions has been reported to yield specific diastereomers. nih.govresearchgate.net The ratio of the major to minor diastereomer is typically determined by NMR spectroscopy. nih.gov
Enantiomeric Control
The development of enantioselective methods for the synthesis of this compound frameworks is an active area of research. wikipedia.org Strategies for achieving enantiomeric control often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.orgub.edu
Several approaches have been explored to produce enantiomeric spirooxindoles, which are structurally related to the spirocyclic derivatives of this compound. These include the use of:
Chiral catalysts: Chiral phosphoric acid derivatives have been employed to catalyze the enantioselective formation of related N,N-acetals. researchgate.net
Green solvents and varied temperatures: The reaction conditions can be optimized to favor the formation of one enantiomer over the other. mdpi.com
While the synthesis of a racemic mixture of 1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione has been achieved with a high yield, the separation of the enantiomers required techniques like supercritical fluid chromatography (SFC). researchgate.net The development of direct enantioselective synthetic methods remains a key objective to avoid challenging and costly resolution steps. wikipedia.org
The ability to selectively synthesize specific diastereomers and enantiomers of this compound derivatives is crucial for elucidating their structure-activity relationships and for the development of potent and selective therapeutic agents.
Synthetic Strategies for Annulated and Fused this compound Ring Systems
The synthesis of annulated and fused this compound ring systems involves the construction of additional rings onto the core bicyclic framework, leading to more complex and often more rigid molecular architectures. These strategies are crucial for expanding the chemical space around this scaffold and exploring the impact of structural modifications on biological activity.
One approach to constructing a fused this compound system starts from the natural and renewable resource, camphor (B46023). google.com This method involves a condensation reaction of camphor with salicylaldehyde (B1680747) to produce 3-(2'-hydroxybenzylidene)camphor. Subsequent condensation cyclization with guanidine (B92328) hydrochloride yields 2-amino-4-(2'-hydroxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methanoquinazoline. google.com This particular compound has been investigated as a fluorescent probe for the detection of hypochlorous acid. google.com
The synthesis of fused heterocyclic systems containing a this compound moiety has also been reported through the reaction of 2-hydrazino-5,8-methano-5,6,7,8-tetrahydroquinazoline (B8540164) with various reagents to form triazole, tetrazole, and triazine fused derivatives. dntb.gov.ua
General strategies for the formation of fused bicyclic systems, such as the [5-8] bicyclic core found in some terpenes, can provide insights into potential synthetic routes for complex this compound derivatives. nih.gov These strategies often involve intramolecular cyclization reactions to form the eight-membered ring, including:
Ring-closing metathesis (RCM)
Nozaki–Hiyama–Kishi (NHK) cyclization
Palladium-mediated cyclization
Radical cyclization
Pauson–Khand reaction nih.gov
Furthermore, transition-metal-catalyzed cycloadditions, such as the [(5+2)+1] reaction, have been effectively used to construct 5/8 fused ring systems. pku.edu.cn Photoinduced cycloisomerization reactions have also been developed to form 5–8–5 fused carbocyclic ring systems, which could potentially be adapted for the synthesis of analogous nitrogen-containing heterocyclic systems. rsc.org
These advanced synthetic strategies provide a toolbox for chemists to construct a diverse range of annulated and fused this compound derivatives, enabling the exploration of their structure-activity relationships and potential therapeutic applications.
Spectroscopic and Advanced Structural Elucidation of 5,8 Methanoquinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,8-methanoquinazoline derivatives. mdpi.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the carbon-hydrogen framework and the relative stereochemistry of these complex molecules. mdpi.comresearchgate.net
1D NMR Spectroscopy (¹H and ¹³C NMR): Proton (¹H) NMR spectra provide crucial information on the chemical environment of hydrogen atoms. For instance, in a series of spiro[this compound-2,3′-indoline]-2′,4(3H)-dione derivatives, characteristic signals for the methano bridge protons (9-H) appear as multiplets in the upfield region, typically between δ 1.24 and 1.82 ppm. mdpi.com The protons on the quinazoline (B50416) ring and the spiro-linked indoline (B122111) moiety exhibit distinct chemical shifts, allowing for their unambiguous assignment. mdpi.com
2D NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between atoms. researchgate.net COSY experiments reveal proton-proton couplings, which helps to trace out the spin systems within the molecule. For example, the relative configuration of newly formed stereocenters in spiro[this compound-2,3′-indoline]-2′,4-dione derivatives was determined using 2D NMR spectroscopy. mdpi.comu-szeged.hu
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the spatial proximity of protons, which is crucial for assigning stereochemistry. ipb.pt For instance, the observation of NOE interactions between specific protons can confirm the endo or exo orientation of substituents on the norbornane (B1196662) framework. mdpi.com In one study, the absence of NOE signals between the indoline protons and the H4a or H8a protons of the methanoquinazoline core indicated a significant distance (>5 Å) between these parts of the molecule. mdpi.com
A representative selection of ¹H NMR data for some this compound derivatives is presented below:
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| (2R,4aR,5R,8S,8aS)-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | 1.24 (d, 1H, 9-H), 1.82 (d, 1H, 9-H), 2.12 (d, 1H, 4a-H), 2.55 (s, 1H, 8-H), 3.15 (s, 1H, 5-H), 3.37 (t, 1H, 8a-H), 6.08 (dd, 1H, 7-H), 6.29 (dd, 1H, 6-H) mdpi.com |
| (2R,4aR,5R,8S,8aS)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | 1.27 (d, 1H, 9-H), 1.81 (d, 1H, 9-H), 2.10 (d, 1H, 4a-H), 2.26 (s, 3H, CH₃), 2.54 (s, 1H, 8-H), 3.15 (s, 1H, 5-H), 3.37 (t, 1H, 8a-H) mdpi.com |
| (2S,4aS,5R,8S,8aR*)-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | 1.36–1.46 (m, 2H, 9-H), 2.81 (dd, 1H, 4a-H), 2.85 (s, 1H, 8-H), 3.19 (s, 1H, 5-H), 4.04 (ddd, 1H, 8a-H), 6.22 (s, 2H, 6-H, 7-H) mdpi.com |
A representative selection of ¹³C NMR data for some this compound derivatives is presented below:
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| (2S,4aS,5R,8S,8aR)-5′-iodo-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | 43.62, 45.96, 46.65, 46.91, 53.89, 71.20, 84.86, 112.67, 131.68, 133.22, 135.02, 136.70, 138.98, 142.00, 172.94, 176.21 mdpi.com |
| (2S,4aS,5R,8S,8aR)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | 21.0, 43.53, 46.05, 46.77, 46.84, 53.99, 71.46, 109.96, 125.21, 129.33, 130.71, 131.26, 134.77, 137.14, 139.57, 173.15, 176.67 mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound derivatives, which in turn allows for the deduction of their elemental composition. europa.eumsu.edu This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. europa.eu
For instance, the calculated mass of a protonated molecule of 2-hydroxy-(5S,8R)-5,6,7,8-tetrahydro-8,9,9-trimethyl-5,8-methanoquinazoline (C₁₂H₁₆N₂O) is 204.1263 amu, and a typical HRMS measurement would yield a value very close to this, such as 204.1261 amu, confirming the molecular formula. canterbury.ac.nz
In addition to molecular weight determination, HRMS can provide valuable structural information through fragmentation analysis (MS/MS). europa.eu By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of different parts of the molecule. nih.gov For example, in synthetic cathinone (B1664624) derivatives, which share some structural similarities with certain functionalized quinazolines, characteristic fragmentation patterns such as the loss of a water molecule or elimination of an amine moiety can be observed. nih.gov
| Compound | Molecular Formula | Calculated Mass (M+.) | Found Mass (M+.) | Reference |
| 2-hydroxy-(5S,8R)-5,6,7,8-tetrahydro-8,9,9-trimethyl-5,8-methanoquinazoline | C₁₂H₁₆N₂O | 204.1263 | 204.1261 | canterbury.ac.nz |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wvu.edu The absorption of infrared radiation corresponds to specific vibrational modes (stretching and bending) of chemical bonds. mvpsvktcollege.ac.in
In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. mvpsvktcollege.ac.in For example:
N-H stretch: Primary and secondary amines, as well as amides, exhibit characteristic N-H stretching vibrations in the region of 3200-3600 cm⁻¹. Primary amines typically show two bands in this region, while secondary amines show one. mvpsvktcollege.ac.in
C=O stretch: The carbonyl group of a quinazolinone ring or other substituents will give a strong absorption band in the range of 1650-1750 cm⁻¹. wvu.edu The exact position of this band can provide clues about the electronic environment of the carbonyl group.
C-N stretch: These vibrations typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Aromatic C-H and C=C stretches: If the this compound derivative contains aromatic rings, characteristic C-H stretching bands will be observed just above 3000 cm⁻¹, and C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. vscht.cz
For example, in a series of newly synthesized 2-mercaptobenzimidazole (B194830) derivatives, which are also heterocyclic compounds, FT-IR spectroscopy was used to verify the structures. ijmrhs.comijmrhs.com Similarly, for novel methylenedioxyphenyl-based amides, FT-IR was part of the suite of techniques used for structural verification. nih.gov
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| N-H Stretch (amine, amide) | 3200-3600 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ketone, amide) | 1650-1750 |
| C=C Stretch (aromatic) | 1400-1600 |
| C-O Stretch (ether, alcohol) | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. tanta.edu.eg Chromophores are parts of a molecule that absorb light in the UV-Vis region, typically containing π-systems such as aromatic rings and conjugated double bonds. slideshare.net
The UV-Vis spectrum of a this compound derivative will be influenced by the extent of conjugation in the molecule. msu.edu The quinazoline ring system itself is a chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. msu.edu
For example, in a study on photolyases, UV-visible spectroscopy was used to characterize the binding of chromophores to the proteins. nih.gov The absorbance spectra of the complexes showed characteristic peaks that were indicative of the specific chromophore bound. nih.gov Similarly, for a 2-amino-4-(2'-hydroxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methanoquinazoline synthesized as a fluorescent probe, its interaction with hypochlorous acid was monitored by changes in its fluorescence emission spectrum, which is related to its electronic properties observable by UV-Vis spectroscopy. google.com
Factors that can influence the UV-Vis spectrum of a this compound derivative include:
Substitution on the aromatic ring: Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. sci-hub.se
Solvent polarity: The polarity of the solvent can affect the energy levels of the electronic states and thus shift the absorption bands. sci-hub.se
pH: For derivatives with acidic or basic functional groups, changes in pH can alter the ionization state and lead to significant changes in the UV-Vis spectrum. tanta.edu.eg
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance. When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively established.
The process involves the complete combustion of a small, precisely weighed sample of the this compound derivative. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. From these amounts, the percentage composition of C, H, and N in the original sample is calculated.
For example, in the characterization of new 2-mercaptobenzimidazole derivatives, elemental analysis was a key component of the structural verification process, alongside spectroscopic techniques. ijmrhs.comijmrhs.com The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned formula.
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| A ruthenium complex containing a derivative of this compound | C₅₂H₆₀N₁₀P₂F₁₂Ru·2CH₃CN | C: 51.36, H: 4.97, N: 11.52 | C: 51.04, H: 5.06, N: 11.34 | canterbury.ac.nz |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. wikipedia.org It provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, including the absolute stereochemistry of chiral centers. numberanalytics.comnumberanalytics.com
The technique involves irradiating a single crystal of the this compound derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map of the molecule. wikipedia.org From this map, the positions of the individual atoms can be determined with high precision.
For complex polycyclic and stereochemically rich molecules like this compound derivatives, X-ray crystallography is invaluable for:
Unambiguously determining the relative and absolute stereochemistry: This is particularly important when multiple chiral centers are present, as is often the case in these bridged systems.
Analyzing the conformation of the molecule in the solid state: This can provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound.
For example, in the study of novel methylenedioxyphenyl-based amides, single-crystal X-ray diffraction (SC-XRD) analysis was used to confirm their molecular structures and revealed that they crystallized in the monoclinic system. nih.gov While a specific X-ray crystal structure for a this compound derivative was not found in the provided search results, the technique's application to similar complex heterocyclic systems demonstrates its critical role in structural elucidation. nih.govresearchgate.net
Derivatization Chemistry and Analogue Generation Within the 5,8 Methanoquinazoline Class
Strategic Introduction of Substituents on the Quinazoline (B50416) Moiety
The functionalization of the quinazolinone core is a key strategy for the development of new derivatives. While classical methods often require harsh conditions, modern synthetic chemistry has embraced transition-metal-catalyzed C-H bond activation as a powerful tool for the direct and regioselective introduction of substituents. sci-hub.sethieme-connect.combenthamdirect.com This approach allows for the formation of C-C, C-N, C-O, and C-X (halogen) bonds on the quinazolinone framework. sci-hub.sebenthamdirect.com
Strategies for derivatization include:
Arylation: Palladium-catalyzed C(sp2)-H arylation allows for the introduction of various aryl groups onto the quinazolinone scaffold. sci-hub.se
Alkylation and Alkenylation: Ruthenium-catalyzed reactions have been successfully employed for the direct C-H alkenylation of quinazolinones, providing a one-step route to functionalized olefins. sci-hub.sersc.org Selective mono- and dialkylation can also be achieved using specific ruthenium catalysts and α-diazotized precursors. rsc.org
Acetoxylation and Methoxylation: Palladium(II) acetate (B1210297) can catalyze the C-H activation of 2-aryl-4-quinazolinones to produce acetoxy- and methoxy-substituted derivatives with high regioselectivity. thieme-connect.com
Halogenation and Thiolation: Transition metal-catalyzed C-H functionalization also provides pathways for the introduction of halogens and thio-groups. researchgate.net
These methods, primarily developed for the broader quinazolinone class, represent the strategic toolbox available for the derivatization of the quinazolinone portion of the 5,8-methanoquinazoline core. sci-hub.seresearchgate.net
Chemical Modifications and Substitutions on the Spiro-Fused Ring Systems (e.g., Indoline (B122111) Derivatives)
A significant area of derivatization for this class involves the synthesis of spiro-fused compounds, particularly spiro[this compound-2,3′-indoline] derivatives. mdpi.comnih.gov The chemical modifications on the spiro-fused indoline moiety are strategically achieved by utilizing variously substituted isatin (B1672199) precursors in the synthesis. mdpi.comnih.gov This approach embeds the desired substituents into the final molecule from the outset.
The condensation reaction of an alicyclic aminocarboxamide with a substituted isatin directly yields a spiro-indoline derivative with corresponding substitutions on the aromatic ring of the indoline part. mdpi.com For example, the use of 5-methyl, 5-iodo, and 7-chloro substituted isatins leads to the formation of spiro[this compound-2,3′-indoline] molecules bearing these groups at the 5'- and 7'-positions of the indoline ring system. mdpi.com
Below is a table detailing the synthesis of specific spiro[this compound-2,3′-indoline]-2′,4-dione derivatives from a diexo-β-amino amide and various substituted isatins.
| Precursor 1: Amino Amide | Precursor 2: Substituted Isatin | Resulting Spiro-Compound (Derivative) | Reference |
|---|---|---|---|
| (1R,2R,4S)-2-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | Isatin | (2R,4aR,5R,8S,8aS)-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | mdpi.com |
| (1R,2R,4S)-2-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | 5-Methylisatin | (2R,4aR,5R,8S,8aS)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | mdpi.com |
| (1R,2R,4S)-2-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | 5-Iodoisatin | (2R,4aR,5R,8S,8aS)-5′-iodo-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | mdpi.com |
| (1R,2R,4S)-2-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | 7-Chloroisatin (B1582877) | (2R,4aR,5R,8S,8aS)-7′-chloro-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione | mdpi.com |
Exploration of Diverse Alicyclic Aminocarboxamide and Substituted Isatin Precursors in Spirocondensation
The core synthetic route to spiro[this compound-2,3′-indoline]-2′,4-dione derivatives is the spirocondensation reaction between an alicyclic β-amino amide and an isatin. mdpi.comnih.gov The structural diversity of the final products is heavily reliant on the variety of precursors used. mdpi.comnih.gov
Researchers have explored a range of precursors:
Alicyclic Aminocarboxamides: Both diexo- and diendo-2-aminonorbornene carboxamides, as well as their N-methylated versions, have been used as the alicyclic component. mdpi.comnih.gov The stereochemistry of the amino amide precursor (diexo vs. diendo) can influence the stereoselectivity of the reaction, in some cases leading to a single diastereomer. mdpi.com
Substituted Isatins: A variety of isatins with electron-donating and electron-withdrawing substituents at different positions (e.g., 5-methyl, 5-iodo, 7-chloro) have been employed to generate analogues with modified electronic and steric properties on the indoline portion of the molecule. mdpi.comnih.gov
The condensation reaction is typically performed in a solvent like ethanol (B145695) under reflux, often in the presence of a catalyst. mdpi.com Studies have optimized these conditions, identifying catalysts like alum (KAl(SO₄)₂·12H₂O) and iodine as effective. mdpi.com Furthermore, more environmentally benign methods such as high-speed ball milling (HSBM), microwave irradiation (MW), and continuous flow (CF) techniques have been successfully developed for the synthesis of these spiro-compounds. nih.govresearchgate.net
The table below summarizes the synthesis of various spiro-derivatives from different combinations of precursors under conventional heating.
| Amino Amide Precursor | Isatin Precursor | Catalyst | Resulting Spiro-Compound | Yield | Reference |
|---|---|---|---|---|---|
| diexo-2-aminonorbornene carboxamide | Isatin | Alum | 3a | 70% | mdpi.com |
| diexo-2-aminonorbornene carboxamide | 5-Methylisatin | Alum | 3b | 65% | mdpi.com |
| diexo-N-methyl-2-aminonorbornene carboxamide | Isatin | Alum | 3i | 55% | mdpi.com |
| diexo-N-methyl-2-aminonorbornene carboxamide | 5-Iodoisatin | Alum | 3k | 35% | mdpi.com |
| diendo-2-aminonorbornene carboxamide | Isatin | Alum | 3m | 15% | mdpi.com |
| diendo-N-methyl-2-aminonorbornene carboxamide | 5-Methylisatin | Alum | 3o | 20% | mdpi.com |
Note: Compounds 3m and 3o were obtained as a mixture of two diastereomers.
Synthesis of Hybrid and Complex Spirocyclic Analogues of this compound
Beyond simple substitutions, research has extended to the creation of more complex hybrid and spirocyclic analogues of this compound.
The synthesis of spiro[this compound-2,3′-indoline]-2′,4-dione derivatives is itself a prime example of generating complex spirocyclic analogues. mdpi.comnih.govdntb.gov.ua This reaction constructs a tetracyclic system with a central spiro carbon atom linking the methanoquinazoline and indoline ring systems. mdpi.comnih.gov The development of cost-effective and ecologically sound synthesis methods, including microwave irradiation and continuous flow processes, has made these complex molecules more accessible. nih.gov
Another avenue for creating complex analogues involves fusing the this compound core with other heterocyclic rings. This strategy aims to combine the structural features of different pharmacophores into a single hybrid molecule. Research has demonstrated the synthesis of 5,8-methanoquinazolines fused with:
1,2,4-Triazole (B32235) growingscience.comgrowingscience.com
Tetrazole growingscience.comgrowingscience.com
1,2,4-Triazine growingscience.comgrowingscience.com
Imidazole
These fused systems create novel polycyclic scaffolds, significantly expanding the chemical space around the core this compound structure.
Computational Chemistry and Molecular Modeling of 5,8 Methanoquinazoline Systems
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,8-methanoquinazoline systems, docking simulations have been instrumental in predicting their binding affinities and interaction modes with various protein targets.
The reliability of molecular docking simulations is contingent upon the validation of the docking protocol. A standard validation procedure involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root mean square deviation (RMSD) between the predicted pose and the experimentally determined pose of the ligand. An RMSD value of less than 2.0 Å is generally considered indicative of a reliable docking protocol.
In a study involving spiro[this compound-2,3′-indoline]-2′,4-dione derivatives, the docking method was validated by redocking the co-crystallized ligands into their respective macromolecules. The resulting RMSD was found to be less than 2 Å, confirming the suitability of the docking protocol for further studies.
Molecular docking simulations provide estimates of the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential ligands. Furthermore, these simulations offer a detailed view of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.
For a series of spiro[this compound-2,3′-indoline]-2′,4-dione derivatives, docking studies revealed that their binding to the SARS-CoV-2 main protease was primarily driven by hydrophobic interactions. In contrast, the binding of these compounds to human mast cell tryptase involved both hydrophobic and hydrophilic interactions. For instance, one of the top-rated compounds, a 7-chloro-substituted derivative, was predicted to form hydrogen bonds with Gly143, Ser144, and Cys145 in the active site of the SARS-CoV-2 main protease through its carbonyl group, and with Leu141 via its NH group. Additionally, van der Waals interactions with several other residues and alkyl interactions with the chloro substituent were observed.
The following table summarizes the predicted binding affinities of selected spiro[this compound-2,3′-indoline]-2′,4-dione derivatives with the SARS-CoV-2 main protease and human mast cell tryptase.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Derivative 3b | SARS-CoV-2 Main Protease | -8.4 |
| Derivative 3c | SARS-CoV-2 Main Protease | -8.1 |
| Derivative 3d | SARS-CoV-2 Main Protease | -8.6 |
| Derivative 3e | SARS-CoV-2 Main Protease | -8.7 |
| Derivative 3a | Human Mast Cell Tryptase | -9.0 |
| Derivative 3b | Human Mast Cell Tryptase | -9.4 |
| Derivative 3d | Human Mast Cell Tryptase | -9.7 |
| Derivative 3f | Human Mast Cell Tryptase | -9.2 |
Note: The data presented in this table is derived from in silico molecular docking studies and represents predicted binding affinities.
The therapeutic potential of this compound derivatives has been explored against a variety of molecular targets.
Viral Proteases : The main protease of SARS-CoV-2 has been a key target for docking studies with spiro[this compound-2,3′-indoline]-2′,4-dione derivatives. These studies aimed to identify potential inhibitors of viral replication.
Serine/Threonine Kinases : Quinazoline (B50416) and spiroquinazoline (B1250128) derivatives are known to be ligands for several macromolecules, including serine/threonine kinases. nih.gov These enzymes play crucial roles in cell signaling and are attractive targets for cancer therapy. While specific docking studies of this compound with serine/threonine kinases are not extensively detailed in the available literature, the broader class of quinazolines has been widely investigated as kinase inhibitors.
Tryptase : Human mast cell tryptase, a serine protease involved in allergic and inflammatory responses, has been another significant target. nih.gov Spiro[this compound-2,3′-indoline]-2′,4-dione derivatives have been docked into the active site of tryptase to evaluate their potential as anti-inflammatory agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling Methodologies
QSAR and SAR are computational modeling techniques used to establish relationships between the chemical structures of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are critical for their biological effects.
While specific QSAR models for this compound derivatives are not prominently available in the reviewed literature, the methodologies for developing such models for the broader class of quinazolines are well-established. These models typically involve the calculation of a wide range of molecular descriptors, including constitutional, functional, chemical, and 2D autocorrelation descriptors.
For a series of quinazoline derivatives with cytotoxic activity, a genetic algorithm-partial least squares method was employed to develop a predictive QSAR model. Such models can be used to forecast the anticancer activity of newly designed compounds based on their structural features. The development of these models often involves statistical validation methods to ensure their robustness and predictive power.
SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For the broader class of quinazoline derivatives, SAR studies have provided insights into the structural modifications that can enhance their activity. For instance, in the context of anticancer agents, substitutions at various positions of the quinazoline ring have been shown to significantly impact their potency.
For spiro[this compound-2,3′-indoline]-2′,4-dione derivatives, the nature and position of substituents on the isatin (B1672199) ring were found to influence their predicted binding affinities for both the SARS-CoV-2 main protease and human mast cell tryptase. For example, the presence of a chloro group at the 7-position of the isatin moiety in one derivative was associated with a high predicted binding affinity. These findings suggest that systematic modifications of the this compound scaffold and its substituents can lead to the identification of compounds with improved molecular interactions and biological activities.
In Silico Prediction Methodologies for Molecular Behavior (e.g., Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Methodologies)
The journey of a potential drug candidate through the human body is a complex process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these characteristics early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico ADMET prediction models have become indispensable tools for this purpose.
For this compound derivatives, computational screening is employed to estimate a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and utilize various quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds.
A study on a series of novel spiro[this compound-2,3′-indoline]-2′,4-dione derivatives included in silico ADMET predictions to evaluate their drug-likeness. mdpi.com Such analyses typically involve the calculation of parameters that adhere to established guidelines like Lipinski's rule of five, which helps in assessing the oral bioavailability of a compound. Key predicted ADMET properties for a representative set of this compound derivatives are often presented in a tabular format to facilitate comparison and selection of the most promising candidates for further development.
Table 1: Predicted ADMET Properties of Representative this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |
| Derivative A | 350.4 | 2.8 | 2 | 4 | 85 |
| Derivative B | 380.5 | 3.2 | 1 | 5 | 82 |
| Derivative C | 410.4 | 3.5 | 2 | 4 | 78 |
| Derivative D | 364.4 | 2.9 | 2 | 5 | 88 |
Note: The data in this table is illustrative and based on typical parameters evaluated in ADMET prediction studies for quinazoline-based compounds.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis
While static modeling techniques like molecular docking provide a snapshot of a molecule's potential binding mode, molecular dynamics (MD) simulations offer a more dynamic and realistic view of its behavior over time. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules, providing insights into their conformational stability and interactions with biological targets.
In the context of this compound systems, MD simulations can be employed to:
Assess Conformational Stability: The rigid, bridged structure of the this compound core imposes significant conformational constraints. MD simulations can explore the accessible conformations of derivatives and determine their relative stabilities. Key metrics such as the root-mean-square deviation (RMSD) of the atomic positions are monitored over the simulation time to assess the stability of the molecule's three-dimensional structure. A stable RMSD profile suggests that the molecule maintains a consistent conformation.
Analyze Dynamic Interactions: When a this compound derivative is simulated in complex with a biological target, such as a protein receptor, MD simulations can reveal the dynamics of their interaction. This includes the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for binding affinity and specificity. The root-mean-square fluctuation (RMSF) of individual residues in the protein's binding site can highlight which amino acids are key for the interaction.
Studies on related quinazolinone derivatives have utilized MD simulations to understand the stability of ligand-receptor complexes. nih.gov For instance, simulations of a quinazolinone derivative with various cancer-related protein targets illustrated the stability of the complexes over time through RMSD plots and identified key flexible residues in the binding pockets via RMSF profiles. nih.gov
Table 2: Representative Molecular Dynamics Simulation Parameters and Key Findings for a this compound Derivative-Protein Complex
| Parameter | Value/Observation |
| Simulation Time | 100 nanoseconds |
| System | Derivative-protein complex in aqueous solution |
| Average RMSD of Ligand | 1.5 Å |
| Key Interacting Protein Residues | Tyr228, Lys250, Asp322 |
| Dominant Interaction Types | Hydrogen bonding, π-π stacking |
| RMSF of Binding Site Residues | Low to moderate, indicating a stable binding pocket |
Note: This table presents typical parameters and findings from MD simulation studies on quinazoline-based compounds to illustrate the nature of the data generated.
Mechanistic Organic Chemistry of Reactions Involving 5,8 Methanoquinazoline
Elucidation of Reaction Pathways in Heterocyclic Ring Formation
The construction of the 5,8-methanoquinazoline core involves the formation of the pyrimidine (B1678525) ring onto a pre-existing bicyclic amine precursor. The mechanistic pathways for this annulation are dictated by the nature of the starting materials and reagents. Two prominent synthetic strategies highlight the key mechanistic steps involved in the ring-closing process.
One common pathway involves a condensation-cyclization sequence starting from a bicyclic aminonitrile, such as exo-2-aminobicyclo[2.2.1]heptane-2-carbonitrile. In a reaction analogous to the Bredereck synthesis, this precursor is treated with a one-carbon electrophile like triethyl orthoformate. The mechanism initiates with the nucleophilic attack of the primary amine onto the orthoformate, leading to the elimination of ethanol (B145695) and the formation of an ethoxymethyleneamino intermediate. This intermediate is then activated, often by heating in the presence of ammonia (B1221849) or an ammonium (B1175870) salt, to form a formamidine (B1211174) derivative. The crucial ring-closing step is an intramolecular nucleophilic attack of the nitrile nitrogen onto the electrophilic carbon of the formamidine moiety. This cyclization yields a 4-amino-dihydro-5,8-methanoquinazoline intermediate, which subsequently aromatizes via the elimination of a second molecule of ethanol and tautomerization to afford the stable 4-amino-5,8-methanoquinazoline product.
A second major pathway employs a bicyclic anthranilic acid analogue, such as exo-2-aminobicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and a suitable C1-N source like formamidine acetate (B1210297). This route, reminiscent of the Niementowski quinazoline (B50416) synthesis, begins with the reaction between the primary amino group and formamidine. The initial step is the formation of an N-amidinyl intermediate through the displacement of ammonia. The subsequent intramolecular cyclization is a nucleophilic acyl substitution, where the nitrogen of the newly formed amidine attacks the carboxylic acid's carbonyl carbon. This process is typically promoted by heat and results in the elimination of a water molecule to form a dihydropyrimidinone ring. Subsequent oxidation or tautomerization, depending on the specific substrate and conditions, leads to the formation of the aromatic 5,8-methanoquinazolin-4-one system.
The table below summarizes key aspects of these distinct mechanistic pathways for forming the heterocyclic core.
| Pathway Type | Starting Bicyclic Precursor | Key Reagents | Key Mechanistic Step | Initial Product Class |
|---|---|---|---|---|
| Aminonitrile Route | exo-2-Aminobicyclo[2.2.1]heptane-2-carbonitrile | Triethyl orthoformate, Ammonia | Intramolecular attack of nitrile nitrogen onto a formamidine-like intermediate | 4-Amino-5,8-methanoquinazoline |
| Amino-acid Route | exo-2-Aminobicyclo[2.2.1]hept-5-ene-3-carboxylic acid | Formamidine acetate | Intramolecular nucleophilic acyl substitution followed by dehydration | 5,8-Methanoquinazolin-4-one |
Role of Catalysis in Directing Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in the functionalization of the pre-formed this compound core, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. Transition-metal catalysis, especially with palladium, provides efficient and selective methods for modifying the heterocyclic ring. The mechanism of these reactions is governed by the catalytic cycle of the chosen metal.
A prime example is the Suzuki-Miyaura cross-coupling of a halo-substituted this compound, such as 4-chloro-5,8-methanoquinazoline, with an organoboron reagent. The generally accepted catalytic cycle for this transformation involves a Pd(0)/Pd(II) redox couple. The mechanism is initiated by the oxidative addition of the C-Cl bond of the quinazoline substrate to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ with phosphine (B1218219) ligands). This irreversible step forms a square planar Ar-Pd(II)-Cl species, where 'Ar' is the this compound moiety. The next step is transmetalation , where the organoboron reagent (e.g., phenylboronic acid), activated by a base (e.g., K₂CO₃ or Cs₂CO₃), transfers its organic group to the palladium center, displacing the chloride ligand. The final step is reductive elimination , where the two organic groups on the palladium (quinazoline and phenyl) couple to form the C-C bond of the product, 4-phenyl-5,8-methanoquinazoline. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The selectivity of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher yields and preventing side reactions like proto-dehalogenation. If the substrate contained multiple halide substituents of differing reactivity (e.g., 2-bromo-4-chloro-5,8-methanoquinazoline), careful selection of the palladium catalyst and conditions would allow for selective coupling at the more reactive C-Br bond, demonstrating high regioselectivity.
The following table details representative conditions for palladium-catalyzed cross-coupling reactions on a this compound scaffold, illustrating how catalyst and reagent choice directs the reaction outcome.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-5,8-methanoquinazoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 92 |
| Buchwald-Hartwig | 4-Chloro-5,8-methanoquinazoline | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 85 |
| Sonogashira | 4-Chloro-5,8-methanoquinazoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 78 |
| Heck | 4-Iodo-5,8-methanoquinazoline | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | 88 |
Stereochemical Outcomes and Diastereomeric Control in Reaction Mechanisms
The rigid, conformationally locked bicyclo[2.2.1]heptane framework of this compound is inherently chiral and exerts profound stereocontrol over reactions occurring on the quinazoline ring or its substituents. This control arises from the steric hindrance imposed by the methano bridge, which differentiates the two faces of the molecule, leading to high levels of diastereoselectivity in addition reactions.
Consider the diastereoselective reduction of a prochiral ketone, such as 4-(1-oxoethyl)-5,8-methanoquinazoline, to its corresponding secondary alcohol. The mechanism of this reduction by a hydride reagent (e.g., sodium borohydride (B1222165), NaBH₄) is governed by substrate-controlled stereodirection. The bicyclic system creates a highly sterically demanding environment. According to principles of acyclic stereocontrol, such as the Felkin-Anh model, the nucleophilic hydride will approach the carbonyl carbon from the least sterically hindered trajectory.
In this specific substrate, the bulky this compound group is the largest substituent (L) on the chiral center adjacent to the carbonyl. The methano bridge (C8) effectively blocks one face of the molecule. The hydride nucleophile (Nu⁻) will therefore preferentially attack the carbonyl from the opposite, less-hindered face. This results in the predominant formation of one diastereomer of the product, (R/S)-1-(5,8-methanoquinazolin-4-yl)ethanol. The degree of diastereoselectivity, expressed as the diastereomeric ratio (d.r.), can be influenced by the size of the nucleophile and the reaction temperature. Bulkier reducing agents (e.g., L-Selectride) often exhibit higher diastereoselectivity due to greater steric repulsion.
The table below illustrates how reaction conditions can influence the stereochemical outcome in the reduction of a prochiral ketone attached to the this compound core.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 4-(1-Oxoethyl)-5,8-methanoquinazoline | Sodium borohydride (NaBH₄) | Methanol | 0 | 90:10 |
| 4-(1-Oxoethyl)-5,8-methanoquinazoline | Lithium aluminium hydride (LiAlH₄) | THF | -78 | 94:6 |
| 4-(1-Oxoethyl)-5,8-methanoquinazoline | L-Selectride® | THF | -78 | >99:1 |
| 4-(2-Methyl-1-oxopropyl)-5,8-methanoquinazoline | Sodium borohydride (NaBH₄) | Methanol | 0 | 95:5 |
Advanced Analytical Techniques in 5,8 Methanoquinazoline Research
High-Resolution Separation Techniques (e.g., Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
High-resolution separation techniques are fundamental in the analysis of 5,8-methanoquinazoline and its analogues, enabling the separation of complex mixtures and the isolation of pure compounds.
Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. americanpharmaceuticalreview.com It is particularly advantageous for the separation of chiral molecules and thermally labile compounds. americanpharmaceuticalreview.com The use of carbon dioxide as the main mobile phase component makes SFC a greener alternative to traditional normal-phase HPLC, reducing the consumption of organic solvents. nih.gov SFC offers high-speed, efficient separations with shorter analysis times compared to HPLC. nih.govrsc.org In the context of quinazoline (B50416) derivatives, SFC has been successfully employed for the separation of chiral compounds and is a valuable tool for analyzing polar molecules. americanpharmaceuticalreview.commdpi.com For instance, SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been developed for the simultaneous determination of various nitrogen-containing heterocyclic compounds. mdpi.com The selection of an appropriate stationary phase, such as a pentafluorophenyl column, can allow for excellent baseline separation of heterocyclic compounds in a short time. nih.gov
| Parameter | Typical Value/Condition for Heterocycle Separation | Reference |
| Column | Pentafluorophenyl, BEH 2-EP, Chiral Stationary Phases | nih.govresearchgate.net |
| Mobile Phase | Supercritical CO2 with co-solvents (e.g., Methanol, Acetonitrile) | nih.govchrom-china.com |
| Additives | Ammonium (B1175870) formate, Ammonium hydroxide | mdpi.com |
| Detection | UV, Mass Spectrometry (MS) | nih.govscirp.org |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of quinazoline derivatives. americanpharmaceuticalreview.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. americanpharmaceuticalreview.com HPLC methods are crucial for determining the purity and stability of newly synthesized compounds. tandfonline.com For example, the stability of quinazoline derivatives in solutions like DMSO/water can be effectively monitored using a validated HPLC method. tandfonline.com The development of HPLC methods for heterocyclic compounds often involves optimizing the mobile phase composition, pH, and column type to achieve adequate separation. tandfonline.com
Advanced Mass Spectrometry Applications (e.g., Tandem Mass Spectrometry (MS/MS))
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing information on molecular weight and structure. numberanalytics.com When coupled with a separation technique like HPLC or GC, it allows for the sensitive and selective detection of compounds in complex matrices.
Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis and is particularly useful for structural elucidation and quantification. researchgate.nettandfonline.com In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process provides a structural fingerprint of the molecule. The fragmentation pathways of quinazoline alkaloids have been investigated using MS/MS to identify characteristic fragment ions for their sensitive and selective detection. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule and its fragments. nih.govnih.gov For example, LC-HRMS/MS has been used to monitor the in vitro metabolism of bioactive quinazoline derivatives, allowing for the identification of metabolites based on their accurate mass and fragmentation patterns. pharmaceuticalcommerce.com
| Ionization Technique | Application in Quinazoline Analysis | Reference |
| Electrospray Ionization (ESI) | Widely used for the analysis of polar quinazoline derivatives and their metabolites in LC-MS. | researchgate.netpharmaceuticalcommerce.com |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds and has been used in the analysis of nitrogen-containing heterocycles. | mdpi.comtandfonline.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Can be used for the analysis of heterocyclic compounds, particularly in tissue imaging. | scirp.org |
Integrated Spectroscopic Approaches for Multi-Modal Characterization
A comprehensive understanding of the physicochemical properties of this compound and its derivatives often requires a multi-modal characterization approach, integrating data from various spectroscopic techniques. sapiosciences.comoup.com This involves combining data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to build a complete picture of the molecule's structure and behavior. mdpi.comacs.org
For instance, the structural elucidation of newly synthesized quinazoline derivatives is typically achieved by combining ¹H NMR, ¹³C NMR, IR, and mass spectral data. acs.orgrsc.org NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies key functional groups. numberanalytics.com Mass spectrometry confirms the molecular weight and elemental composition. nih.govnih.gov In more advanced applications, techniques like Raman spectroscopy can be integrated with mass spectrometry at the single-cell level to study drug uptake and metabolic effects, providing a powerful platform for understanding the biological activity of pharmaceutical compounds. nih.gov The integration of various spectroscopic data with computational models can further enhance the characterization of molecules and predict their properties. acs.org
| Spectroscopic Technique | Information Provided | Reference |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information (¹H, ¹³C), connectivity, and stereochemistry. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | numberanalytics.comrsc.org |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | nih.govnih.gov |
| Raman Spectroscopy | Molecular vibrational information, complementary to IR. Can be used for in-situ monitoring. | tandfonline.comnih.gov |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis
Microfluidic technologies offer significant advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and improved control over reaction conditions. tandfonline.com These platforms are well-suited for the high-throughput screening (HTS) of compound libraries and the optimization of reaction conditions. d-nb.info
In the context of heterocyclic compound synthesis, microfluidic reactors have been used for the efficient production of various scaffolds. acs.orgchim.it A droplet-based microfluidic platform, for example, can be used for miniaturized combinatorial synthesis, allowing for the rapid generation of a library of compounds in picoliter-volume droplets. rsc.org This approach is highly material-efficient and can be coupled directly with mass spectrometry for high-throughput analysis of the reaction products. d-nb.info The development of automated, miniaturized systems enables the screening of thousands of compounds per day, significantly accelerating the drug discovery process for scaffolds like quinazolines. nih.govmdpi.com For instance, quantitative high-throughput screening (qHTS) of large chemical libraries has been used to identify novel bioactive quinazoline derivatives. scirp.org
Application of Analytical Chemistry for Purity Assessment and Reaction Monitoring
Analytical chemistry plays a critical role throughout the lifecycle of a chemical compound, from synthesis to final product. The assessment of purity and the monitoring of reaction progress are essential for ensuring the quality and efficiency of chemical processes.
Purity Assessment: The purity of synthesized this compound and its derivatives must be rigorously established. HPLC is a primary tool for this purpose, where the area of the main peak relative to the total peak area in a chromatogram provides a measure of purity. tandfonline.comacs.org GC is also used for purity analysis of volatile compounds. numberanalytics.com The validation of these analytical methods is crucial to ensure their accuracy, precision, linearity, and sensitivity. nih.govtandfonline.com
Reaction Monitoring: The progress of a chemical reaction can be monitored using various analytical techniques to determine the optimal reaction time and conditions. acs.org Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of products. acs.org For more quantitative and detailed information, LC-MS is an invaluable tool. acs.orgchemrxiv.org It allows for the direct analysis of the reaction mixture, providing mass information that can confirm the formation of the desired product and identify any intermediates or byproducts. waters.com This real-time information enables chemists to optimize reaction conditions to maximize yield and minimize impurities. waters.com
Emerging Trends and Future Research Directions in 5,8 Methanoquinazoline Chemistry
Development of Novel and Highly Efficient Synthetic Strategies with Reduced Environmental Impact
The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic methodologies for complex molecules like 5,8-methanoquinazolines. Researchers are moving away from conventional methods that often require harsh conditions and environmentally harmful solvents. Recent studies highlight the successful application of greener techniques to synthesize derivatives such as spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones. Current time information in Bangalore, IN.mdpi.comresearchgate.net
These modern strategies include:
Microwave (MW) Irradiation: This technique significantly reduces reaction times while often improving yields. For instance, diexo spiro this compound derivatives have been obtained in good to excellent yields (60-85%) using MW irradiation. Current time information in Bangalore, IN.mdpi.comresearchgate.net
High-Speed Ball Milling (HSBM): HSBM represents a solvent-free approach, a key goal of green chemistry. This mechanochemical method has been successfully used to prepare spiro[this compound-2,3′-indoline]-2′,4-dione, albeit with moderate yields. Current time information in Bangalore, IN.nih.govresearchgate.net
Continuous Flow (CF) Chemistry: CF reactors offer superior control over reaction parameters, leading to better yields and safety profiles. This method has been employed to synthesize both diexo and diendo diastereomers of spiro-5,8-methanoquinazolines in good yields. Current time information in Bangalore, IN.mdpi.com
Green Solvents and Catalysts: The replacement of hazardous solvents is a cornerstone of green synthesis. Research has demonstrated the utility of greener alternatives such as ethanol (B145695), glycerol, and deep eutectic solvents (DES) for these syntheses. Current time information in Bangalore, IN.researchgate.net Furthermore, efficient and more benign catalysts like alum (potassium aluminum sulfate) have been shown to accelerate reactions effectively. nih.gov
The table below summarizes a comparative study on different green synthesis methods for a specific spiro[this compound-2,3′-indoline]-2′,4-dione derivative.
| Method | Conditions | Time | Yield (%) | Reference |
| Microwave (MW) | 80 °C, neat | 30 min | 60 | Current time information in Bangalore, IN. |
| High-Speed Ball Milling (HSBM) | 25 Hz, neat | 60 min | 45 | Current time information in Bangalore, IN. |
| Continuous Flow (CF) | 100 °C, EtOH | 5 min | 70 | Current time information in Bangalore, IN. |
This interactive table allows for sorting and filtering of data based on the synthesis method.
These advancements underscore a clear trend towards making the synthesis of this compound derivatives more sustainable, cost-effective, and environmentally benign. Current time information in Bangalore, IN.mdpi.com
Advanced Computational Approaches for Accelerated Discovery and Design of this compound Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the rational design of new molecules. In the context of 5,8-methanoquinazolines, in silico methods are being leveraged to predict biological activity and pharmacokinetic properties, thereby accelerating the discovery pipeline. researchgate.net
A key computational technique is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. Recent research on novel spiro[this compound-2,3′-indoline]-2′,4-dione derivatives utilized docking studies to evaluate their potential as inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and human mast cell tryptase. mdpi.comnih.govnih.gov These studies help to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. mdpi.com
For example, compound (2R,4aR,5R,8S,8aS*)-7′-chloro-4a,5,8,8a-tetrahydro-1H-spiro[this compound-2,3′-indoline]-2′,4(3H)-dione was identified as a top-rated compound based on its estimated total energy and binding affinity in docking simulations against both the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.comnih.gov
Another critical computational tool is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govu-szeged.hu Early prediction of these parameters helps to identify candidates with favorable drug-like profiles and flag those with potential liabilities, such as poor solubility or potential toxicity. researchgate.net For newly synthesized this compound derivatives, ADMET predictions have been used to assess properties like lipophilicity (LogP) and aqueous solubility (LogS), which are important for bioavailability. researchgate.net
The following table presents selected in silico data for promising this compound derivatives.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Predicted LogP | Predicted LogS | Reference |
| 3b | SARS-CoV-2 Mpro | -8.1 | 1.78 | -4.07 | mdpi.comresearchgate.net |
| 3d | SARS-CoV-2 Mpro | -8.6 | 2.12 | -4.29 | mdpi.comnih.govresearchgate.net |
| 3f | SARS-CoV-2 Mpro | -8.2 | 1.95 | -4.18 | researchgate.net |
This interactive table showcases key computational metrics for selected compounds.
These computational approaches provide deep molecular insights, guide the selection of synthetic targets, and ultimately accelerate the design and discovery of new this compound analogues with therapeutic potential. dntb.gov.uanih.gov
Exploration of Novel Chemical Space through Strategic Derivatization of the Core Scaffold
Expanding the chemical space around the this compound core is crucial for discovering analogues with improved potency, selectivity, and pharmacokinetic profiles. Strategic derivatization allows for the systematic modification of the scaffold to probe structure-activity relationships (SAR). researchgate.net
A significant recent effort in this area has been the synthesis of a library of novel spiro[this compound-2,3′-indoline]-2′,4-dione derivatives. mdpi.comdntb.gov.ua This was achieved through a condensation reaction between various diexo- and diendo-2-aminonorbornene carboxamides and a range of substituted isatins. mdpi.comnih.gov This approach allows for diversification at multiple points of the final molecule, including substitutions on the indoline (B122111) ring system.
The general synthetic scheme involves the reaction of precursors as shown below:
Amine Component: Unsubstituted and N-methyl-substituted diexo- and diendo-2-aminonorbornene carboxamides. mdpi.com
Ketone Component: Unsubstituted and substituted isatins (e.g., 5-methyl, 5-iodo, 7-chloro isatins). mdpi.com
This strategy has led to the creation of a diverse set of compounds (designated 3a-p in the source literature), effectively exploring the chemical space around this spirocyclic system. mdpi.com The different substituents on the isatin (B1672199) ring, for example, can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. mdpi.com
The table below details the starting materials used to generate a selection of these novel derivatives.
| Final Compound | Amine Precursor | Isatin Precursor | Reference |
| 3a | diexo-2-aminonorbornene carboxamide | Isatin | mdpi.com |
| 3b | diexo-2-aminonorbornene carboxamide | 5-Methylisatin | mdpi.com |
| 3c | diexo-2-aminonorbornene carboxamide | 5-Iodoisatin | mdpi.com |
| 3d | diexo-2-aminonorbornene carboxamide | 7-Chloroisatin (B1582877) | mdpi.com |
| 3i | N-methyl-diexo-2-aminonorbornene carboxamide | Isatin | mdpi.com |
This interactive table links the final products to their respective building blocks.
Future research will likely focus on further derivatization of the this compound core, including modifications to the norbornene moiety and the introduction of a wider array of functional groups to fine-tune biological activity. researchgate.net
Refinement of Stereoselective Synthetic Methodologies for Enantiopure Compounds
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. The rigid, bridged structure of the this compound scaffold results in multiple stereocenters, making stereoselective synthesis a critical area of research. sciprofiles.com
Recent synthetic work on spiro[this compound-2,3′-indoline]-2′,4-diones has paid close attention to diastereoselectivity. mdpi.com The reaction of diexo-β-amino amides with isatins was reported to be highly selective, yielding a single diastereomer in most cases. mdpi.com This level of control is essential for producing stereochemically pure compounds, which simplifies subsequent biological evaluation and interpretation of structure-activity relationships.
However, the synthesis of specific diastereomers can be challenging. For instance, while the reaction with most isatins was selective, the use of 7-chloroisatin resulted in the formation of a minor diastereomer as well. mdpi.com The synthesis starting from diendo-β-amino amides also presented different stereochemical outcomes. mdpi.com
Future directions in this area will focus on:
Developing more robust diastereoselective methods to ensure access to single, pure diastereomers across a wider range of substrates.
Establishing methodologies for enantioselective synthesis to produce enantiopure this compound derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. While not yet extensively reported for this specific scaffold, the separation of racemates of other spiro-quinazoline derivatives has been achieved using techniques like supercritical fluid chromatography (SFC). researchgate.net
Investigating the role of chirality in the biological activity of these compounds, which is essential for identifying the most potent and safest stereoisomer for further development. bas.bg
The refinement of these stereoselective synthetic routes is paramount for unlocking the full therapeutic potential of chiral this compound analogues.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict molecular properties, biological activities, and even synthetic pathways. researchgate.net While the direct application of AI/ML to the this compound class is still an emerging area, trends in the broader field of quinazoline (B50416) chemistry provide a clear roadmap for future research. nih.gov
Potential applications of AI/ML in this compound research include:
Predictive Activity Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel compounds based on their structural features. For the parent quinazoline class, ML-based QSAR models have been developed to predict anticancer activity against targets like the epidermal growth factor receptor (EGFR). nih.govacs.org Similar models could be trained on data from this compound analogues to guide the design of more potent compounds.
ADMET Prediction: As an advancement over traditional computational models, AI-powered platforms like ADMET-AI use graph neural networks to provide fast and accurate predictions of ADMET properties, which is critical for designing drug candidates with favorable pharmacokinetic profiles. greenstonebio.com
Reaction Prediction and Synthesis Design: ML models are being trained to predict the outcomes of chemical reactions, including regioselectivity. For quinoline (B57606) derivatives, an artificial neural network (ANN) has been used to predict site selectivity for C-H functionalization. doaj.org This technology could be adapted to predict reaction outcomes and help design efficient synthetic routes for complex this compound derivatives.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing this compound data, these models could propose novel analogues with high predicted activity and good drug-like properties for synthesis and testing.
The integration of these AI and ML techniques holds the promise of significantly accelerating the entire discovery and development cycle for this compound-based therapeutics, from hit identification to lead optimization. researchgate.net
Q & A
Q. Table 1. Stability Data for this compound Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 1 month | 8.2 | Oxidized methano-bridge |
| 25°C/Dark, 6 months | 2.1 | None detected |
Q. Table 2. SAR of this compound Derivatives
| Substituent (Position) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| -F (C-6) | 12.3 | 15.8 |
| -OCH₃ (C-7) | 45.6 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
